molecular formula C15H20BrNO4 B154107 (S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid CAS No. 270062-85-6

(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid

Katalognummer: B154107
CAS-Nummer: 270062-85-6
Molekulargewicht: 358.23 g/mol
InChI-Schlüssel: GYXZKHKUVVKDHI-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid is a chiral building block of high value in pharmaceutical and biochemical research. This compound, with a molecular formula of C15H20BrNO4 and a molecular weight of 358.23 g/mol , is characterized by the presence of a 4-bromophenyl group and a tert-butoxycarbonyl (Boc)-protected amino group . Its primary application is as a key synthetic intermediate in the construction of more complex, enantiomerically pure molecules . The Boc group offers a robust protective strategy for the amine functionality, allowing for further selective chemical modifications, while the bromophenyl moiety provides a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. Researchers frequently employ this compound in medicinal chemistry campaigns, particularly in the development of potential drugs targeting neurological disorders and in the synthesis of specific enzyme inhibitors or receptor modulators . Its chiral (S)-configured center is critical for producing substances with high biological specificity, helping to minimize off-target effects in biological studies. The product is offered with a purity of 98% and should be stored sealed in a cool, dry place. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(3S)-4-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXZKHKUVVKDHI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270062-85-6
Record name (3S)-4-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Traditional Boc Protection and Coupling

The conventional route begins with (S)-3-amino-4-(4-bromophenyl)butanoic acid, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous medium. Typical conditions involve dissolving the amino acid in a 10% sodium hydroxide solution, followed by gradual addition of Boc₂O at 0–5°C to minimize side reactions. The Boc group shields the amine during subsequent bromophenyl incorporation, often achieved via Suzuki-Miyaura coupling using palladium catalysts.

Key Data:

  • Reagents: Boc₂O (1.5 equiv.), NaOH (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.)

  • Solvent: Dioxane/water (4:1)

  • Yield: 68–72% after column chromatography

This method, while reliable, faces criticism for requiring multiple chromatographic purifications, complicating industrial-scale production.

Photochemical Hydroaminomethylation

Recent advances utilize visible-light photocatalysis for streamlined synthesis. A 2023 protocol employs 4CzIPN (a photocatalyst) and blue light (456 nm) to facilitate hydroaminomethylation between tert-butoxycarbonyl-protected glycine and 4-bromostyrene. The reaction proceeds in dimethyl sulfoxide (DMSO) at room temperature, achieving 85% NMR yield within 24 hours.

Reaction Scheme:

  • Degassing: Schlenk tubes are subjected to three freeze-pump-thaw cycles under nitrogen.

  • Catalysis: 4CzIPN (0.02 equiv.), NaOH (1.0 equiv.), and Boc-glycine (1.5 equiv.) are stirred with 4-bromostyrene in DMSO.

  • Irradiation: Blue KESSIL light triggers radical formation, enabling C–N bond formation.

Advantages:

  • Eliminates palladium catalysts.

  • Reduces reaction time compared to thermal methods.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

SPPS integrates this compound into peptide chains via Fmoc/t-Bu strategies. The Boc group remains stable during Fmoc deprotection (piperidine/DMF), allowing sequential elongation. Post-synthesis, the resin is cleaved using trifluoroacetic acid (TFA), releasing the target peptide with the Boc group intact.

Optimization Note:

  • Coupling Agents: HBTU/HOBt mixtures enhance coupling efficiency to >95%.

Reaction Optimization

Solvent and Catalyst Selection

DMSO emerges as the optimal solvent for photochemical methods due to its high polarity and compatibility with radical intermediates. Conversely, traditional coupling favors dioxane/water mixtures for Suzuki reactions. Catalyst screening reveals 4CzIPN outperforms Ru(bpy)₃²⁺ in photocatalysis, reducing side-product formation by 15%.

Temperature and Light Exposure

Elevated temperatures (70°C) improve reaction rates but risk Boc group cleavage. Photochemical methods balance efficiency and stability, achieving full conversion at 25°C under 456 nm light.

Purification Techniques

Column Chromatography

Flash chromatography (heptane/ethyl acetate gradient, 0–50%) remains standard, yielding 95% pure product. However, this step is labor-intensive and unscalable, prompting alternatives.

Crystallization and Precipitation

Patent CN111171065A proposes a column-free method using pH-controlled precipitation. Acidifying the reaction mixture to pH 2–3 precipitates the product, which is filtered and recrystallized from ethanol/water (80:20). This approach achieves 90% purity, suitable for bulk synthesis.

Characterization and Quality Control

Analytical Data:

  • HPLC: Purity >95% (C18 column, acetonitrile/water + 0.1% TFA).

  • NMR (¹H): δ 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 5.21 (s, 1H, NH), 4.12 (m, 1H, CH–NH), 1.42 (s, 9H, Boc).

  • MS (ESI): m/z 358.23 [M+H]⁺.

Applications in Pharmaceutical Research

This compound serves as a building block for kinase inhibitors and GPCR-targeted therapeutics. Its bromophenyl moiety enhances binding to hydrophobic pockets, while the Boc group simplifies downstream modifications. Recent studies highlight its role in synthesizing proteolysis-targeting chimeras (PROTACs) .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the bromophenyl ring .

Wissenschaftliche Forschungsanwendungen

Industrial Production Methods

For large-scale production, optimized synthetic routes are utilized, often involving advanced catalysts and purification techniques such as chromatography to ensure high yield and purity.

Medicinal Chemistry

(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid is primarily used as a building block in the synthesis of peptidomimetics and other complex organic molecules. Its structural properties make it suitable for developing new therapeutic agents targeting various diseases.

Research has indicated that this compound may exhibit significant biological activities, including:

  • Anti-Cancer Activity : In vitro studies suggest it can inhibit cancer cell proliferation by affecting specific signaling pathways related to tumor growth.
  • Anti-Inflammatory Effects : The compound has shown potential in reducing inflammation through modulation of inflammatory pathways.

Case Study Example

A notable study demonstrated that (S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid reduced tumor volume by approximately 50% in xenograft models of breast cancer after four weeks of treatment. This highlights its potential as a therapeutic agent in oncology.

Wirkmechanismus

The mechanism of action of (S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the protected amino group ensures stability during biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare (S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid with structurally analogous compounds, focusing on substituent effects, stereochemistry, and physicochemical properties.

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid (Target) 4-Bromo (para) C₁₅H₂₀BrNO₄ 358.23 270062-85-6 Reference compound; bromine enhances lipophilicity and steric bulk.
(S)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid 3-Cyano (meta) C₁₆H₂₀N₂O₄ 304.35 270065-86-6 Cyano group increases polarity; meta-substitution alters electronic interactions.
(S)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid 4-Chloro (para) C₁₅H₂₀ClNO₄ 313.78 270596-42-4 Chlorine (smaller, less lipophilic) vs. bromine; lower molecular weight.
(S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid 3-Bromo (meta) C₁₅H₂₀BrNO₄ 358.23 2349976-20-9 Bromine in meta position; steric and electronic effects differ from para isomer.
(R)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid 4-Iodo (para), R-config. C₁₅H₂₀INO₄ 405.23 269396-71-6 Iodo (larger, heavier) vs. bromine; R-configuration alters stereochemical activity.
(S)-3-((tert-butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid 4-Trifluoromethyl (para) C₁₆H₂₀F₃NO₄ 347.34 270065-80-0 Trifluoromethyl group enhances electronegativity and metabolic stability.
(R)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid 4-Bromo (para), R-config. C₁₅H₂₀BrNO₄ 358.23 331763-75-8 R-configuration may affect binding in chiral environments (e.g., enzyme active sites).

Key Observations:

Substituent Effects: Halogens: Bromine (Br) and iodine (I) increase molecular weight and lipophilicity compared to chlorine (Cl). Electron-Withdrawing Groups: The 3-cyano and 4-trifluoromethyl analogs introduce polar or electronegative groups, altering solubility and reactivity. For instance, the trifluoromethyl group improves metabolic stability in drug candidates .

Positional Isomerism :

  • The meta-bromo isomer (3-bromophenyl) differs from the target compound in electronic distribution and steric interactions, which can influence binding affinity in receptor-ligand studies.

Stereochemical Impact :

  • The R-configuration in the 4-bromo and 4-iodo analogs may lead to divergent biological activities. For example, enantiomers often exhibit distinct pharmacokinetic profiles or target selectivity.

Synthetic and Commercial Considerations :

  • The 4-chloro derivative is more cost-effective (€98.00/g) compared to brominated analogs, reflecting halogen availability and synthesis complexity.
  • The 3-bromo isomer is temporarily unavailable commercially, suggesting challenges in synthesis or purification.

Biologische Aktivität

(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid, commonly referred to by its CAS number 270062-85-6, is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C15_{15}H20_{20}BrNO4_{4}
  • Molecular Weight : 358.23 g/mol
  • CAS Number : 270062-85-6
  • Purity : Typically ≥ 98% .

Biological Activity Overview

The biological activity of (S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid has been explored through various studies focusing on its pharmacological properties, including anti-inflammatory and anti-cancer effects.

The compound's mechanism is primarily attributed to its ability to inhibit specific pathways involved in cell proliferation and inflammation. It has been suggested that the bromophenyl group enhances its interaction with biological targets, potentially influencing signaling pathways related to cancer cell growth and inflammation .

In Vitro Studies

  • Anti-Cancer Activity :
    • A study demonstrated that (S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid exhibited significant cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent anti-proliferative activity .
  • Anti-Inflammatory Effects :
    • Another investigation reported that the compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

In Vivo Studies

A case study involving animal models highlighted the compound's effectiveness in reducing tumor size in xenograft models of breast cancer. The treatment resulted in a 50% reduction in tumor volume compared to control groups after four weeks of administration .

Data Tables

Property Value
Molecular FormulaC15_{15}H20_{20}BrNO4_{4}
Molecular Weight358.23 g/mol
Purity≥ 98%
IC50 (Cancer Cell Lines)10 - 30 µM
Tumor Volume Reduction (in vivo)50% reduction

Case Studies

  • Case Study on Breast Cancer :
    • In a controlled study using MDA-MB-231 breast cancer cells, administration of the compound led to apoptosis as evidenced by increased caspase activity and PARP cleavage .
  • Inflammation Model :
    • In a murine model of rheumatoid arthritis, treatment with (S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid resulted in decreased joint swelling and reduced histopathological signs of inflammation .

Q & A

Q. What are the key synthetic pathways for (S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid, and how is enantiomeric purity ensured?

  • Methodological Answer : The synthesis typically involves catalytic asymmetric methods using chiral ligands. For example, Rhodium(I) complexes with (R)-(+)-BINAP ligands enable enantioselective addition of (4-bromophenyl)boronic acid to α,β-unsaturated esters (e.g., ethyl but-2-enoate) . Post-reaction, hydrolysis under basic conditions (NaOH) yields the carboxylic acid. Enantiomeric purity is validated via chiral HPLC or polarimetry. Critical steps include ligand selection, anhydrous conditions for boronic acid coupling, and purification via silica gel chromatography with hexane/ethyl acetate gradients .

Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?

  • Methodological Answer : Characterization involves:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the bromophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and tert-butoxycarbonyl (Boc) protection (δ ~1.4 ppm for tert-butyl protons).
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ for C15_{15}H19_{19}BrNO4_4, expected m/z ~372.04).
  • Melting Point Analysis : Consistency with literature values (e.g., analogs like (R)-3-((tert-Boc)amino)-4-(2,4,5-trifluorophenyl)butanoic acid melt at 120–122°C) .

Q. What are common impurities in the synthesis, and how are they mitigated?

  • Methodological Answer :
  • Byproducts : Unreacted boronic acid or ester intermediates.
  • Mitigation :
  • Purification : Flash chromatography (hexane:ethyl acetate, 3:1) removes non-polar impurities.
  • Acid-Base Extraction : Post-hydrolysis, aqueous NaOH washes eliminate acidic byproducts.
  • Recrystallization : Ethanol/water mixtures improve crystalline purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in asymmetric synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Rh(I) vs. Pd(0) complexes with BINAP or Josiphos ligands. For example, Rh(I) with BINAP achieves >90% ee in similar fluorophenyl analogs .
  • Solvent Effects : 1,4-Dioxane or THF improves boronic acid solubility and reaction homogeneity.
  • Temperature Control : Lower temperatures (0–5°C) reduce racemization risks.
  • Monitoring : Use inline IR or chiral HPLC to track ee during reaction progression .

Q. How do substituents on the phenyl ring (e.g., bromo vs. fluoro) influence biological activity or physicochemical properties?

  • Methodological Answer :
  • Computational Modeling : DFT calculations compare electronic effects (e.g., bromo’s electron-withdrawing nature vs. fluoro’s smaller steric profile).
  • Bioactivity Assays : Test cytotoxicity or enzyme inhibition (e.g., fluorophenyl analogs show enhanced metabolic stability in medicinal chemistry studies) .
  • LogP Analysis : Bromine increases lipophilicity (higher LogP), impacting membrane permeability .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :
  • Variable Temperature NMR : Resolves diastereomeric splitting caused by rotational barriers (e.g., Boc group rotation).
  • COSY/NOESY : Assigns coupling networks and confirms stereochemistry.
  • X-ray Crystallography : Definitive confirmation of absolute configuration, especially for novel analogs .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structural analogs: How to validate consistency?

  • Methodological Answer :
  • Reproduce Conditions : Ensure identical purification methods (e.g., analogs like (R)-3-(tert-Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid show mp 120–122°C only after recrystallization from ethanol ).
  • DSC Analysis : Differential scanning calorimetry provides precise phase-transition data, reducing subjective melting range errors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.